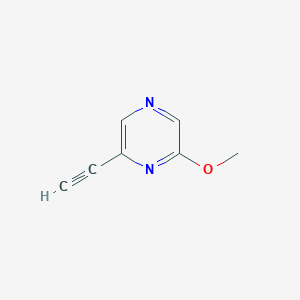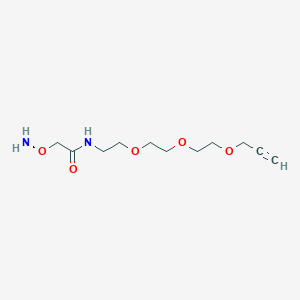
Bocaminooxyacetamide-PEG2-Azido
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bocaminooxyacetamide-PEG2-Azido is a cleavable two-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker used in synthesizing antibody-drug conjugates. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with alkyne-containing molecules and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bocaminooxyacetamide-PEG2-Azido is synthesized through a series of chemical reactions involving the incorporation of PEG units and azide groups. The synthesis typically involves the following steps:
Protection of aminooxyacetamide: The aminooxyacetamide is protected using a Boc (tert-butoxycarbonyl) group.
PEGylation: The protected aminooxyacetamide is then reacted with PEG2 units to form Bocaminooxyacetamide-PEG2.
Azidation: The final step involves introducing the azide group to the PEGylated compound, resulting in this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Bocaminooxyacetamide-PEG2-Azido undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction occurs with alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups
Common Reagents and Conditions
CuAAc: Requires a copper catalyst and alkyne-containing molecules.
Major Products Formed
The major products formed from these reactions are cycloaddition products, which are stable and can be used in various applications, including the synthesis of antibody-drug conjugates .
Applications De Recherche Scientifique
Bocaminooxyacetamide-PEG2-Azido has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for synthesizing complex molecules.
Biology: Employed in the development of bioconjugates and labeling of biomolecules.
Medicine: Utilized in the synthesis of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of functionalized materials and nanotechnology .
Mécanisme D'action
Bocaminooxyacetamide-PEG2-Azido exerts its effects through click chemistry reactions. The azide group in the compound reacts with alkyne-containing molecules or DBCO/BCN groups to form stable cycloaddition products. These reactions are highly specific and efficient, making this compound a valuable tool in chemical synthesis and bioconjugation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-8-amino-3,6-dioxaoctanoic acid: Another PEG-based linker used in antibody-drug conjugates.
DSG Crosslinker: A cleavable linker used for synthesizing antibody-drug conjugates.
SMCC: A bifunctional protein crosslinker used in bioconjugation
Uniqueness
Bocaminooxyacetamide-PEG2-Azido is unique due to its cleavable nature and the presence of two PEG units, which enhance its solubility and stability. Its ability to undergo both CuAAc and SPAAC reactions makes it versatile for various applications in chemistry, biology, and medicine .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-oxoethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N5O6/c1-13(2,3)24-12(20)17-23-10-11(19)15-4-6-21-8-9-22-7-5-16-18-14/h4-10H2,1-3H3,(H,15,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOWLUIYDCUYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-piperidin-4-yl-1H-pyridine-3-carbonitrile;hydrochloride](/img/structure/B8114600.png)


![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9S,10R,12R,13R,14R,17R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8114613.png)
![9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B8114615.png)
![5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate](/img/structure/B8114649.png)
![Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B8114653.png)







